molecular formula C19H16N4O3 B15144845 (3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

Cat. No.: B15144845
M. Wt: 348.4 g/mol
InChI Key: GVSFGARGORJDAR-LJQANCHMSA-N
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Description

(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for studies in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-b]quinolinone structure, followed by the introduction of the oxazolo[4,5-b]pyridine moiety. Key steps include cyclization reactions, selective methylation, and hydroxylation under controlled conditions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new organic materials with specific properties.

Biology: In biological research, this compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine: The compound’s structural features suggest potential pharmacological activities. It can be explored for its anti-inflammatory, antimicrobial, or anticancer properties through in vitro and in vivo studies.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be leveraged in catalysis and material science.

Mechanism of Action

The mechanism of action of (3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential pharmacological activities sets it apart from other similar compounds.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

InChI

InChI=1S/C19H16N4O3/c1-10-3-4-14-13(7-10)16(24)19(25)5-6-23(18(19)22-14)12-8-15-17(20-9-12)21-11(2)26-15/h3-4,7-9,25H,5-6H2,1-2H3/t19-/m1/s1

InChI Key

GVSFGARGORJDAR-LJQANCHMSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC5=C(N=C4)N=C(O5)C)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC5=C(N=C4)N=C(O5)C)O

Origin of Product

United States

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